molecular formula C19H23N3O2 B1294551 Propyl red CAS No. 2641-01-2

Propyl red

Cat. No. B1294551
CAS RN: 2641-01-2
M. Wt: 325.4 g/mol
InChI Key: LIIDWKDFORMMDQ-UHFFFAOYSA-N
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Description

The term "Propyl Red" does not directly correspond to a specific chemical compound in the provided papers. However, the papers do discuss various compounds and materials that are red in color and contain propyl groups or are related to propyl derivatives. For instance, the study of red wines in relation to the sensitivity to PROP (6-n-propylthiouracil) suggests that the perception of taste and astringency in red wines is associated with individual sensitivity to PROP . Additionally, the synthesis of a red pigment from 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile, which may be considered a propyl-related compound due to the presence of a propionitrile group, resulted in a novel red compound with an indenoisoquinoline structure .

Synthesis Analysis

The synthesis of red compounds is discussed in several papers. In one study, a red pigment with a 5H-indeno[1,2-c]isoquinoline structure was synthesized from 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile using diethyl carbonate and sodium ethoxide, yielding a 79% yield . Another paper reports the synthesis of a deep-red phosphorescent Ir(III) complex with arylsilyl-substituted ligands, which was used in polymer light-emitting diodes .

Molecular Structure Analysis

The molecular structures of red compounds are detailed in a couple of papers. The red pigment mentioned earlier was confirmed to have a 5H-indeno[1,2-c]isoquinoline structure, which transforms into a colorless 11H-indeno-[1,2-c]isoquinoline form in an acidic medium . The deep-red phosphorescent Ir(III) complex is described as having spatially embracing arylsilyl-substituted ligands .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of red compounds include the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile in the presence of diethyl carbonate, which leads to the formation of the red pigment . Additionally, the red phosphorescent Ir(III) complex is synthesized for use in electrophosphorescence applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of red compounds synthesized in the studies include high molar extinction coefficients and solvatochromism. The methoxy supported, deep red emitting colorants show red-shifted absorption and emissions due to the improved donating ability of triphenylamine . The red phosphorescent Ir(III) complex exhibits excellent phase homogeneity and saturated red electrophosphorescence with a maximum external quantum efficiency of 2.7% . The study on red Mexican propolis reveals the isolation of compounds with a 1,3-diarylpropane and 1,3-diarylpropene carbon skeleton, indicating a possible relation to the genus Dalbergia .

Scientific Research Applications

Application 1: Nonlinear Optical Applications

  • Summary of the Application : Propyl-p-hydroxybenzoate, also known as propyl paraben, is used in nonlinear optical applications due to the presence of a benzene ring in the compound . It has potential applications as detectors, frequency multipliers, optical switches, etc .
  • Methods of Application or Experimental Procedures : The single crystal of propyl-p-hydroxybenzoate was synthesized using a slow evaporation solution growth technique . Information about the crystal structure like unit cell parameters and crystal system was determined by powder X-ray diffraction studies . Mechanical studies were studied using Vickers microhardness tester and thermal stability of the compound was assessed using thermogravimetric analysis . The activation energy was calculated using the Coats-Redfern method .
  • Results or Outcomes : The compound showed excellent nonlinear optical properties due to the delocalization of π-electrons present in the benzene ring . The photoluminescence property is enhanced due to the presence of the carbonyl group .

Application 2: Food Preservative

  • Summary of the Application : Propyl paraben is often used as a food preservative as it has no odor or taste, and does not change the texture . It’s even found naturally in a plant called Stocksia brahuica .
  • Methods of Application or Experimental Procedures : Under FDA regulations, Propyl paraben is safe to use with a maximum of 0.1% of the weight of the finished food or 200 - 450 ppm for a variety of foods like coffee extracts, juices, jams, baked goods, dairy products, etc .
  • Results or Outcomes : The compound has been used successfully as a food preservative, extending the shelf life of many food products .

Application 3: Cosmetic Preservative

  • Summary of the Application : Propyl paraben is used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products .
  • Methods of Application or Experimental Procedures : The compound is added to cosmetic products during the manufacturing process to prevent the growth of bacteria and mold, thereby extending the shelf life of the product .
  • Results or Outcomes : The use of propyl paraben in cosmetics has been deemed safe by the European Union Scientific Committee on Consumer Safety, as long as the sum of their concentrations does not exceed 0.19% .

Application 4: Medicinal Application

  • Summary of the Application : The compound has some medicinal application as it has been used in pills, syrups, eyewashes, weight gain drinks . Recently, it has been discovered to have anticonvulsant activities suggesting it may be useful in the development of anticonvulsant medicine .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific medicinal use. For example, in pills and syrups, it might be used as a preservative or as an active ingredient .
  • Results or Outcomes : The outcomes would also depend on the specific medicinal use. For example, in the case of anticonvulsant activities, it could potentially help in the treatment of conditions like epilepsy .

Application 5: Antimicrobial Efficacy

  • Summary of the Application : A recent study has shown that combining Plasma-Activated Water (PAW) with Propyl paraben can increase antimicrobial efficacy for fresh produce sanitation .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use. In this case, it involves the combination of PAW with Propyl paraben .
  • Results or Outcomes : The combination of PAW with Propyl paraben showed increased antimicrobial efficacy, making it potentially useful for fresh produce sanitation .

Application 6: Nonlinear Optical Applications

  • Summary of the Application : Propyl-p-hydroxybenzoate, also known as propyl paraben, has potential applications as detectors, frequency multipliers, optical switches, etc .
  • Methods of Application or Experimental Procedures : The single crystal of propyl-p-hydroxybenzoate was synthesized using a slow evaporation solution growth technique . Information about the crystal structure like unit cell parameters and crystal system was determined by powder X-ray diffraction studies .
  • Results or Outcomes : The compound showed excellent nonlinear optical properties due to the delocalization of π-electrons present in the benzene ring . The photoluminescence property is enhanced due to the presence of the carbonyl group .

Safety And Hazards

Propyl Red may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of it properly . In case of inhalation or contact with skin or eyes, it is recommended to move to fresh air, wash off with soap and plenty of water, and seek medical attention .

properties

IUPAC Name

2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)16-11-9-15(10-12-16)20-21-18-8-6-5-7-17(18)19(23)24/h5-12H,3-4,13-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDWKDFORMMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062570
Record name Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]-
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl red

CAS RN

2641-01-2
Record name 2-[2-[4-(Dipropylamino)phenyl]diazenyl]benzoic acid
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Record name Propyl red
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Record name Propyl red
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Record name Benzoic acid, 2-[2-[4-(dipropylamino)phenyl]diazenyl]-
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Record name Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]-
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Record name 2-(4-dipropylaminophenylazo)benzoic acid
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Record name PROPYL RED
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
ER Granhen, FM Souza… - … Symposium on Physics …, 2008 - ppgf.eventos.ufpa.br
… This paper aims to analyze the electronic behavior of organic compound Propyl Red (4 - [4 - (dipropylamino) phenylazo] benzoic acid). The radical NO2 is in position to, other than the …
Number of citations: 1 www.ppgf.eventos.ufpa.br
A Mills, D Hawthorne - Journal of Photochemistry and Photobiology A …, 2017 - Elsevier
… on an agar gel containing the pH indicator dye propyl red (PR), and the photoacid generator, … the change in pH induced in the indicator films, as revealed by the pH-indicator, propyl red. …
Number of citations: 3 www.sciencedirect.com
LT Evans - Science, 1935 - science.org
… methyl red or propyl red take on the alkaline coloration of these dyes, indicating a pH value equal to or greater than 5.8with methyl red, and equal to or greater than 6.2 with propyl red. It …
Number of citations: 17 www.science.org
DF McCain, OE Allgood, JT Cox… - Journal of Chemical …, 2012 - ACS Publications
… propyl red. The representative student data (Figure 2) quantitatively confirms this because Δ trans G becomes more negative in progressing from methyl red to propyl red. … that propyl red …
Number of citations: 8 pubs.acs.org
H Wales - Industrial & Engineering Chemistry, 1926 - ACS Publications
… for quinine and quinidine hydrochloride are bromocresol purple and propyl red. … by McGill or to the change in color of propyl red. Strychnine—McGill reports pH values of 5.42 to 5.45 for …
Number of citations: 12 pubs.acs.org
SA Michaels, MA Hulverson, GR Whitman… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… Propyl red pH indicator Propyl red is a pH indicator dye that is structurally related to NSC240419, a compound previously under development as an anticancer therapeutic. 5.78 ± 0.07 >…
Number of citations: 3 journals.asm.org
WM Clark, HA Lubs - Journal of the Washington Academy of Sciences, 1916 - JSTOR
… Propyl red we have used chiefly to cover a zone between the ranges of methyl red and brom-thymol blue. This zone may now be studied with the aid of brom-cresol purple. The latter …
Number of citations: 18 www.jstor.org
LV Beck - Biochemical Journal, 1935 - ncbi.nlm.nih.gov
… 1 Like methyl red [Chambers, 1930], propyl red stains cells only from acid media. Propyl red is … This fading of methyl red and propyl red in the presence of yeast has not been observed …
Number of citations: 3 www.ncbi.nlm.nih.gov
A Preston, EI McLennan - Annals of Botany, 1948 - JSTOR
… a change in colour of the indicators and a return to the basic colour was obtained by neutralization with sodium carbonate, except in the case of three indicators, neutral red, propyl red, …
Number of citations: 23 www.jstor.org
AG Hamilton - academia.edu
… The idea behind the substitution of Propyl Red in the 2-position to the azo-group was to … the pKa in Methyl as well as in Propyl Red. The lipophilized chromoionophore, ETH 2418 [4’-(…
Number of citations: 0 www.academia.edu

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